Cas no 10601-96-4 (1-(chloromethyl)-2-ethynylbenzene)

1-(chloromethyl)-2-ethynylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(chloromethyl)-2-ethynyl-
- 1-(chloromethyl)-2-ethynylbenzene
-
- MDL: MFCD19233645
- インチ: 1S/C9H7Cl/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2
- InChIKey: MDIHSTDASYVJAM-UHFFFAOYSA-N
- ほほえんだ: C1(CCl)=CC=CC=C1C#C
計算された属性
- せいみつぶんしりょう: 150.0236279g/mol
- どういたいしつりょう: 150.0236279g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
1-(chloromethyl)-2-ethynylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965896-0.5g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 0.5g |
$630.0 | 2023-09-17 | ||
Enamine | EN300-1965896-1.0g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 1g |
$928.0 | 2023-05-26 | ||
Enamine | EN300-1965896-2.5g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 2.5g |
$1287.0 | 2023-09-17 | ||
Enamine | EN300-1965896-10g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 10g |
$2823.0 | 2023-09-17 | ||
Enamine | EN300-1965896-5g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 5g |
$1903.0 | 2023-09-17 | ||
Enamine | EN300-1965896-5.0g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 5g |
$2692.0 | 2023-05-26 | ||
Enamine | EN300-1965896-0.25g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 0.25g |
$604.0 | 2023-09-17 | ||
Enamine | EN300-1965896-0.1g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 0.1g |
$578.0 | 2023-09-17 | ||
Enamine | EN300-1965896-1g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 1g |
$656.0 | 2023-09-17 | ||
Enamine | EN300-1965896-10.0g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 10g |
$3992.0 | 2023-05-26 |
1-(chloromethyl)-2-ethynylbenzene 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
1-(chloromethyl)-2-ethynylbenzeneに関する追加情報
1-(Chloromethyl)-2-ethynylbenzene (CAS No. 10601-96-4): Properties, Applications, and Market Insights
1-(Chloromethyl)-2-ethynylbenzene (CAS No. 10601-96-4) is a versatile organic compound with a unique molecular structure that combines a benzene ring with both chloromethyl and ethynyl functional groups. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. In this comprehensive guide, we will explore its chemical properties, synthesis methods, industrial applications, and emerging trends in the market.
The molecular formula of 1-(chloromethyl)-2-ethynylbenzene is C9H7Cl, with a molecular weight of 150.60 g/mol. Its structure features a benzene ring substituted at the 1-position with a chloromethyl group (-CH2Cl) and at the 2-position with an ethynyl group (-C≡CH). This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for click chemistry reactions and cross-coupling processes that are currently trending in pharmaceutical research.
Recent advancements in green chemistry have highlighted the importance of compounds like 1-(chloromethyl)-2-ethynylbenzene as building blocks for more sustainable chemical processes. Researchers are particularly interested in its potential for creating novel biodegradable polymers and drug delivery systems, addressing current environmental concerns in the chemical industry. The compound's reactivity allows for efficient transformations while minimizing waste generation - a key consideration in modern synthetic chemistry.
In the pharmaceutical sector, 1-(chloromethyl)-2-ethynylbenzene CAS 10601-96-4 serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure enables the creation of complex molecules through Sonogashira coupling and other palladium-catalyzed reactions, which are fundamental to developing new cancer therapies and neurological drugs. The growing demand for personalized medicine has further increased interest in such versatile building blocks.
The material science field has also benefited from applications of 1-(chloromethyl)-2-ethynylbenzene. Its incorporation into conjugated polymers and organic semiconductors has shown promise for next-generation electronic devices, including flexible displays and organic photovoltaics. With the global push toward renewable energy solutions, researchers are exploring how this compound can contribute to more efficient organic light-emitting diodes (OLEDs) and solar cell technologies.
From a commercial perspective, the market for 1-(chloromethyl)-2-ethynylbenzene has seen steady growth, particularly in Asia-Pacific regions where pharmaceutical and electronics manufacturing are expanding rapidly. Quality control standards for this compound have become increasingly stringent, with HPLC purity requirements often exceeding 98% for research-grade material. Suppliers are now offering customized packaging solutions and technical support to meet diverse industrial needs.
Safety considerations for handling 1-(chloromethyl)-2-ethynylbenzene (CAS 10601-96-4) follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during manipulation. The compound's stability under various conditions makes it relatively convenient to store and transport compared to more sensitive reagents.
Recent patent literature reveals innovative applications of 1-(chloromethyl)-2-ethynylbenzene in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) - two areas receiving tremendous attention for gas storage and separation technologies. Its ability to form stable yet modifiable structures positions it as a valuable component in developing advanced materials for carbon capture and hydrogen storage solutions.
Analytical characterization of 1-(chloromethyl)-2-ethynylbenzene typically involves techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FTIR). These methods ensure product quality and help researchers verify successful incorporation into more complex molecular architectures. The compound's distinct spectral signatures make identification and purity assessment relatively straightforward.
Looking toward the future, 1-(chloromethyl)-2-ethynylbenzene CAS 10601-96-4 is poised to play an important role in emerging fields like bioorthogonal chemistry and theranostic agents. Its dual functionality allows for simultaneous targeting and imaging capabilities in medical applications, aligning with current trends in precision medicine. Continued research into its reactivity patterns may unlock additional synthetic applications that haven't yet been explored.
For researchers and industrial users seeking high-purity 1-(chloromethyl)-2-ethynylbenzene, several reputable suppliers offer the compound in various quantities. Technical specifications typically include detailed certificates of analysis, ensuring reproducibility in experimental work. The compound's relatively stable nature allows for long-term storage when kept under appropriate conditions, making it a practical choice for various research programs.
In conclusion, 1-(chloromethyl)-2-ethynylbenzene represents an important building block in modern organic chemistry with wide-ranging applications across multiple industries. Its unique combination of functional groups, coupled with growing interest in sustainable chemistry and advanced materials, ensures its continued relevance in scientific research and industrial processes. As synthetic methodologies evolve and new applications emerge, this compound will likely maintain its position as a valuable tool for chemists and materials scientists worldwide.
10601-96-4 (1-(chloromethyl)-2-ethynylbenzene) 関連製品
- 2034577-27-8(2-(1H-1,3-benzodiazol-1-yl)-1-{3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl}ethan-1-one)
- 929835-31-4(2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid)
- 934172-72-2(2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide)
- 2138174-02-2(tert-butyl N-{7-fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate)
- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)
- 72275-48-0(Chromocarb)
- 1024477-93-7(3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione)
- 2171770-47-9(2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)
- 1806458-98-9(3-(3-Methyl-4-(trifluoromethoxy)phenyl)propanenitrile)
- 35333-22-3(8-(4-chlorophenyl)-8-oxooctanoic acid)



